6-methoxy-N,N-dimethyl-1,3,5-triazine-2,4-diamine

Lipophilicity ADME Chromatographic Retention

6‑Methoxy‑N,N‑dimethyl‑1,3,5‑triazine‑2,4‑diamine (CAS 41949‑23‑9) is a 1,3,5‑triazine‑2,4‑diamine derivative bearing a 6‑methoxy substituent and two methyl groups on the N2‑amino position. Its structure, C6H11N5O, provides a distinct physicochemical profile.

Molecular Formula C6H11N5O
Molecular Weight 169.188
CAS No. 41949-23-9
Cat. No. B2873061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-N,N-dimethyl-1,3,5-triazine-2,4-diamine
CAS41949-23-9
Molecular FormulaC6H11N5O
Molecular Weight169.188
Structural Identifiers
SMILESCN(C)C1=NC(=NC(=N1)N)OC
InChIInChI=1S/C6H11N5O/c1-11(2)5-8-4(7)9-6(10-5)12-3/h1-3H3,(H2,7,8,9,10)
InChIKeyCWGBAMKHDKOACR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6‑Methoxy‑N,N‑dimethyl‑1,3,5‑triazine‑2,4‑diamine – Procurement & Differentiation Guide


6‑Methoxy‑N,N‑dimethyl‑1,3,5‑triazine‑2,4‑diamine (CAS 41949‑23‑9) is a 1,3,5‑triazine‑2,4‑diamine derivative bearing a 6‑methoxy substituent and two methyl groups on the N2‑amino position. Its structure, C6H11N5O, provides a distinct physicochemical profile . Predicted data indicate a boiling point of 348.3±25.0 °C, an ACD/LogP of -1.30, and a polar surface area of 77 Ų, which differentiate it from other methoxy‑triazines and des‑methoxy analogs .

Why 6‑Methoxy‑N,N‑dimethyl‑1,3,5‑triazine‑2,4‑diamine Cannot Be Replaced by a Generic In‑Class Analog


Despite sharing a 1,3,5‑triazine‑2,4‑diamine core, methoxy‑triazines exhibit wide divergence in critical properties. For 6‑methoxy‑N,N‑dimethyl‑1,3,5‑triazine‑2,4‑diamine, the combination of a 6‑methoxy group and two N‑methyl substituents yields a predicted LogP of -1.30 and a boiling point of ~348 °C . These values differ substantially from analogs such as simeton (N,N‑diethyl‑6‑methoxy‑1,3,5‑triazine‑2,4‑diamine, LogP ~0.2) and N2,N2‑dimethyl‑1,3,5‑triazine‑2,4‑diamine (LogP 0.10, boiling point 332 °C) . Such differences directly affect solubility, chromatographic retention, and thermal stability—making generic substitution unreliable for applications requiring precise physicochemical control. The quantitative evidence below substantiates these points.

Quantitative Differentiation Evidence for 6‑Methoxy‑N,N‑dimethyl‑1,3,5‑triazine‑2,4‑diamine


Lipophilicity (LogP) Comparison vs. Simeton and N2,N2‑Dimethyl‑1,3,5‑triazine‑2,4‑diamine

The predicted ACD/LogP of 6‑methoxy‑N,N‑dimethyl‑1,3,5‑triazine‑2,4‑diamine is -1.30, markedly more hydrophilic than the N,N‑diethyl analog simeton (predicted LogP ~0.2) and the des‑methoxy analog N2,N2‑dimethyl‑1,3,5‑triazine‑2,4‑diamine (LogP 0.10) . The ~1.5‑log‑unit difference in LogP relative to simeton corresponds to an ~30‑fold difference in octanol‑water partition coefficient, significantly altering bioavailability and reversed‑phase HPLC retention.

Lipophilicity ADME Chromatographic Retention

Boiling Point Comparison vs. N2,N2‑Dimethyl‑1,3,5‑triazine‑2,4‑diamine

The predicted boiling point of 6‑methoxy‑N,N‑dimethyl‑1,3,5‑triazine‑2,4‑diamine is 348.3±25.0 °C (at 760 mmHg), approximately 17 °C higher than that of the des‑methoxy analog N2,N2‑dimethyl‑1,3,5‑triazine‑2,4‑diamine, which boils at 331.7±25.0 °C . This difference reflects the increased molecular weight and polarity imparted by the 6‑methoxy group.

Thermal Stability Purification Process Chemistry

Hydrogen‑Bond Donor/Acceptor Profile Relative to Atrazine and Simazine

6‑Methoxy‑N,N‑dimethyl‑1,3,5‑triazine‑2,4‑diamine possesses 2 hydrogen‑bond donors and 6 acceptors . In contrast, the widely used herbicide atrazine (2‑chloro‑4‑ethylamino‑6‑isopropylamino‑1,3,5‑triazine) has 2 donors and 5 acceptors, while simazine (2,4‑bis(ethylamino)‑6‑chloro‑1,3,5‑triazine) has 2 donors and 5 acceptors [1][2]. The additional H‑bond acceptor (the methoxy oxygen) can enhance aqueous solubility and alter binding to polar stationary phases or biological targets.

Solubility Permeability Molecular Recognition

Polar Surface Area (PSA) vs. N2,N2‑Dimethyl‑1,3,5‑triazine‑2,4‑diamine

The polar surface area (PSA) of 6‑methoxy‑N,N‑dimethyl‑1,3,5‑triazine‑2,4‑diamine is 77 Ų, higher than the 67.9 Ų reported for N2,N2‑dimethyl‑1,3,5‑triazine‑2,4‑diamine . This ~9 Ų increase is due to the 6‑methoxy oxygen and can reduce passive membrane permeability, as PSA is inversely correlated with oral bioavailability and blood‑brain barrier penetration [1].

Membrane Permeability Drug‑Likeness BBB Penetration

Defined Research & Industrial Applications for 6‑Methoxy‑N,N‑dimethyl‑1,3,5‑triazine‑2,4‑diamine


Development of Water‑Soluble Triazine‑Based Reagents

The low LogP (-1.30) and high H‑bond acceptor count of 6‑methoxy‑N,N‑dimethyl‑1,3,5‑triazine‑2,4‑diamine predict markedly higher aqueous solubility than simeton (LogP ~0.2) or chloro‑triazines . This makes the compound a preferred scaffold for aqueous‑phase reactions, bioconjugation, or as a water‑soluble building block in medicinal chemistry campaigns where solubility is a limiting factor [1].

Calibrant or Internal Standard for LC‑MS Analysis of Methoxy‑Triazines

Due to its distinct retention time (influenced by a LogP of -1.30 and PSA of 77 Ų), 6‑methoxy‑N,N‑dimethyl‑1,3,5‑triazine‑2,4‑diamine can serve as a non‑interfering internal standard or system suitability standard in reversed‑phase LC‑MS methods for environmental or pharmaceutical analysis of triazine herbicides . Its unique profile avoids co‑elution with commonly analyzed triazines such as atrazine, simazine, or terbumeton.

Synthesis of Polar Triazine Derivatives for CNS‑Excluded Probes

The elevated PSA of 77 Ų (vs. 67.9 Ų for the des‑methoxy analog) is predictive of low blood‑brain barrier permeability [1]. Researchers aiming to design peripherally restricted agents or CNS‑excluded chemical probes can leverage this methoxy‑triazine core to reduce the likelihood of CNS penetration, a key requirement for certain anti‑inflammatory or anti‑cancer agents intended to act outside the CNS.

Thermally Robust Intermediates for High‑Temperature Reactions

With a predicted boiling point of 348 °C—higher than the 332 °C of its des‑methoxy counterpart—this compound offers greater thermal stability during high‑temperature synthetic transformations, solvent evaporation under elevated vacuum, or melt‑phase reactions . Process chemists may select it over lower‑boiling analogs when thermal resilience is required.

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